Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
Benzyl 3-oxo-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a benzyl group attached to a 3-oxo-2-azabicyclo[221]heptane-2-carboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the palladium-catalyzed reaction under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but with a different position of the oxo group.
2-Azabicyclo[3.2.1]octane derivatives: Different bicyclic core but similar functional groups.
Uniqueness: Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific bicyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c16-13-11-6-7-12(8-11)15(13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
VFDURPPWTXXXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=O)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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